molecular formula C7H10ClNO2S B15202136 (R)-3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride

(R)-3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride

Cat. No.: B15202136
M. Wt: 207.68 g/mol
InChI Key: LAAXNLCUHPEQSS-NUBCRITNSA-N
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Description

®-3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride is a compound that features a thiophene ring, an amino group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the condensation reaction, such as the Gewald reaction, which involves the reaction of a thioglycolic acid derivative with an α,β-acetylenic ester under basic conditions . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent .

Industrial Production Methods

Industrial production of thiophene derivatives, including ®-3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride, often employs large-scale condensation reactions. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

®-3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride is unique due to its specific combination of a thiophene ring, an amino group, and a propanoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H10ClNO2S

Molecular Weight

207.68 g/mol

IUPAC Name

(3R)-3-amino-3-thiophen-2-ylpropanoic acid;hydrochloride

InChI

InChI=1S/C7H9NO2S.ClH/c8-5(4-7(9)10)6-2-1-3-11-6;/h1-3,5H,4,8H2,(H,9,10);1H/t5-;/m1./s1

InChI Key

LAAXNLCUHPEQSS-NUBCRITNSA-N

Isomeric SMILES

C1=CSC(=C1)[C@@H](CC(=O)O)N.Cl

Canonical SMILES

C1=CSC(=C1)C(CC(=O)O)N.Cl

Origin of Product

United States

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